molecular formula C21H38O4 B092217 Methyl acetyl ricinoleate CAS No. 140-03-4

Methyl acetyl ricinoleate

Cat. No. B092217
CAS RN: 140-03-4
M. Wt: 354.5 g/mol
InChI Key: CMOYPQWMTBSLJK-ACQXMXPUSA-N
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Description

Methyl acetyl ricinoleate is a derivative of methyl ricinoleate, which itself is an ester of ricinoleic acid. It is synthesized through the acetylation of methyl ricinoleate using acetic anhydride, with ionic liquids often employed as catalysts to enhance the reaction efficiency and yield . This compound is of interest due to its potential applications in the production of fine chemicals and polymer precursors .

Synthesis Analysis

The synthesis of methyl acetyl ricinoleate has been optimized using ionic liquids as catalysts. In one study, 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate was used, achieving a high conversion rate of 97.21% under optimal conditions, which included a molar ratio of methyl ricinoleic acid to acetic anhydride of 1:1.25, a catalyst dosage of 3%, a temperature of 80°C, and a reaction time of 1.5 hours . Another study utilized [Hmim]HSO4 ionic liquid as the catalyst, confirming the structure of the synthesized methyl acetylricinolate by IR and MS, with a yield of 94.82% under the optimum reaction conditions .

Molecular Structure Analysis

The molecular structure of methyl acetyl ricinoleate has been confirmed through various analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS). These methods ensure the correct acetylation of the hydroxyl group in the ricinoleate molecule .

Chemical Reactions Analysis

Methyl acetyl ricinoleate can undergo further chemical reactions, such as etherification and esterification, to produce various derivatives. These derivatives can participate in ring-closing metathesis (RCM) reactions, leading to the formation of biosourced compounds like dihydropyran and α,β-unsaturated lactone derivatives. These reactions also facilitate the production of valuable monomers for polymers such as polyamides . Additionally, reactions with mercuric acetate have been studied, revealing the formation of acetoxy-acetoxymercuri complexes and subsequent non-mercurial products, indicating the steric hindrance exerted by the hydroxyl and acetoxyl groups near the ethylenic bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl acetyl ricinoleate have been investigated, particularly in the context of its oxidative stability. Methyl acetyl ricinoleate was found to be less stable upon acetylation of the hydroxyl group, as compared to its non-acetylated form. This was determined by measuring the rates of oxidation of the ester and comparing it with other esters like methyl linoleate and methyl oleate. The stability was assessed by monitoring the peroxide value increase rate and the ester disappearance rate . Furthermore, the kinetics of the nitration of methyl ricinoleate, which is a related reaction, have been studied, providing insights into the reactivity of the ricinoleate esters .

Scientific Research Applications

1. Polyvinyl Chloride (PVC) Plasticizer

  • Application Summary: MAR is used as a plasticizer for PVC. It’s an attractive alternative to phthalate derivatives due to its low toxicity and good compatibility with PVC .
  • Methods of Application: MAR is added to PVC in a range of 50–90 PHR. The increase of the plasticizer content has a significant effect on maximum tension and tension at 100% of PVC samples .
  • Results: The elongation at break also increased with the increase of plasticizer content. The good miscibility with PVC and therefore efficient plasticization action of MAR were proved by the DMA results . The increase of MAR content reduced the Tg values of the samples [from 8.2 °C (50 PHR) to −25.6 °C (90 PHR)]. PVC samples obtained using this bio-based plasticizer demonstrated good rheological properties [the increase of plasticizer content increased the MFI from 3.977 (50 PHR) up to 44.244 g.10 min −1 (90 PHR)] and proved to be thermally stable up to 200 °C .

2. Bio-Plasticizer for PVC Artificial Material

  • Application Summary: MAR is used as a bio-plasticizer for PVC artificial material. It’s a renewable alternative to ortho-phthalates, which are endocrine disruptors or probable carcinogens .
  • Methods of Application: The study harnessed the midchain hydroxyl of methyl ricinoleate and covalently attached a pendant acetate ester .
  • Results: Despite a low epoxy value (3.0%), the engineered bio-plasticizer displays significantly suppressed migration in multiple scenarios compared with one conventional EFAME with much higher epoxy value (5.8%). This brings the PVC artificial material industry one step closer to sustainability .

It’s worth noting that MAR is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol, and it’s used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It’s also used as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .

It’s worth noting that MAR is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol, and it’s used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It’s also used as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene .

Safety And Hazards

MAR is not classified as a physical, health, or environmental hazard . It is recommended to observe good industrial hygiene practices, wash hands after handling, store away from incompatible materials, and dispose of waste and residues in accordance with local authority requirements .

Future Directions

The use of alternative plasticizers like MAR, which has low toxicity and good compatibility with PVC, has become more attractive in recent years . MAR may find a broad range of applications in the electric wires, carpets, hoses, shoes, and construction industry, among many others .

properties

IUPAC Name

methyl (Z,12R)-12-acetyloxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYPQWMTBSLJK-ACQXMXPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051706
Record name Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate
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Molecular Weight

354.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)-
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Product Name

Methyl acetyl ricinoleate

CAS RN

140-03-4
Record name Methyl acetyl ricinoleate
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Record name Methyl acetyl ricinoleate
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Record name Flexricin P-4
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)-
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Record name Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate
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Record name Methyl O-acetylricinoleate
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Record name METHYL ACETYL RICINOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
NV Gama, R Santos, B Godinho, R Silva… - Journal of Polymers and …, 2019 - Springer
… In this study, an additive derived from castor oil (methyl acetyl ricinoleate—MAR) was tested as a plasticizer for PVC. MAR was added to PVC in a range of 50–90 PHR and the increase …
Number of citations: 24 link.springer.com
Y Toyama, K Takaoka - Fette, Seifen, Anstrichmittel, 1969 - Wiley Online Library
… from the non-mercurial product R-4, the fraction R-4-1 has a SV of 316.4 which is close to the SV, 316.5, calculated for methyl acetoxyoctadecenoate such as methyl acetylricinoleate. …
Number of citations: 1 onlinelibrary.wiley.com
Y Toyama, K Takaoka - Fette, Seifen, Anstrichmittel, 1969 - Wiley Online Library
… For the decomposition of methyl acetylricinoleate at 29O0-32O0 c, an activation energy of … was distilled under vacuum to give a fraction of methyl acetylricinoleate; bp. 212O-214O C /6 …
Number of citations: 2 onlinelibrary.wiley.com
DS Bolley - Journal of the American Oil Chemists' Society, 1953 - Wiley Online Library
… Pure methyl ricinoleate and methyl acetyl ricinoleate were prepared. The mixed methyl esters and acetylated methyl esters of castor oil were also prepared. By the determination of …
Number of citations: 15 aocs.onlinelibrary.wiley.com
ES Lower - Pigment & resin technology, 1991 - emerald.com
Guanidine stearate will function as a lubricant for melamine/formaldehyde resins (and guanamine/formaldehyde resins), and glyceryl monostearate can improve the mechanical …
Number of citations: 6 www.emerald.com
B Belal, O Prakash, V Nand - The Pharma Innovation Journal, 2019 - researchgate.net
… )11,14-octadecadienoate (18.26%), methyl acetyl ricinoleate (9.99%), cis-vaccenic acid (7.53%… Methyl acetyl ricinoleate, heptadecanoic acid and methyl stearate were present in similar …
Number of citations: 1 www.researchgate.net
K Murai, G Akazome, S Ito, N Tsujisaka - Journal of Oil Chemists' …, 1954 - jstage.jst.go.jp
ポ リ塩化 ビニル, 酢 酸ビニル塩化ビニルコポリマ等の可塑剤 として, DOP, DOA, TCP, IW 40, 等 多くの可塑剤が市販せられまた多くの研究がされている. これら多数の可塑剤の大部分は, フ タル酸…
Number of citations: 2 www.jstage.jst.go.jp
D Pandey, JL Vatsa - International Research Journal of …, 2010 - researchkeiv.com
… Other important properties favoured by methyl acetyl ricinoleate are stabilization of organosoles and plastisols and case of processing by virtue of its antistick character. …
Number of citations: 2 www.researchkeiv.com
FC Naughton - Journal of the American Oil Chemists' Society, 1984 - Wiley Online Library
… The surface treatment of CaCO3 with 2% methyl acetyl ricinoleate improved the melt flow … -treated CaCO3 at various levels of methyl acetyl ricinoleate were compared. The use of …
Number of citations: 3 aocs.onlinelibrary.wiley.com
A Karmen, I McCaffrey, B Kliman - Analytical Biochemistry, 1963 - Elsevier
… The assays using this method were performed only on the sample containing equal amounts of methyl acetyl ricinoleate and acetylt.estosterone. Quantities containing a total of …
Number of citations: 35 www.sciencedirect.com

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